N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide
Description
Properties
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-23-14-9-8-12(10-15(14)24-2)17-20-21-18(25-17)19-16(22)11-26-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKJBWOMLPHSKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)CSC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the phenylsulfanyl group: This step involves the reaction of the oxadiazole intermediate with a phenylsulfanyl reagent, such as phenylsulfanyl chloride, under appropriate conditions.
Final acylation step: The resulting intermediate is then acylated with 2-chloroacetamide to yield the final product.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield the corresponding hydrazine derivative.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).
Scientific Research Applications
The applications of compounds containing an oxadiazole ring system are varied, especially in medicinal chemistry, pharmacology, and materials science. Oxadiazoles, a class of five-membered heterocyclic structures with two nitrogen atoms and one oxygen atom, have demonstrated a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Here's an overview of oxadiazole derivatives, with a focus on dimethoxyphenyl-oxadiazoles:
5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole
- Overview: This chemical compound features an oxadiazole core and is notable for applications in medicinal chemistry and materials science. The dimethoxyphenyl and phenyl groups give it unique properties, making it interesting for developing new pharmaceuticals and functional materials.
- Molecular Properties: Its molecular formula is C16H14N2O3, with a molecular weight of 282.3 g/mol. It has a logP value of 3.8268, indicating moderate lipophilicity, important for bioavailability and interaction with biological membranes. The polar surface area is 46.992 Ų.
- Scientific Applications:
- Chemistry: It can be used as a building block for synthesizing more complex molecules.
- Biology: It has been investigated for its antimicrobial and antifungal properties.
- Medicine: It is explored as a potential anti-inflammatory and anticancer agent.
- Industry: It is utilized in developing new materials with specific electronic or optical properties.
- Biological Activity: Oxadiazoles, including this compound, exhibit anticancer, antimicrobial, and anti-inflammatory effects. It has shown cytotoxic effects against cancer cell lines like MCF-7 (breast cancer), HePG-2 (liver cancer), and HCT-116 (colon cancer), with IC50 values ranging from 10 to 30 µM, depending on the cell line. It induces apoptosis in cancer cells through mitochondrial pathways, increasing the expression of pro-apoptotic proteins like p53 and caspase-3.
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide
- Properties : The molecular formula is C17H14FN3O4 and the molecular weight is 343.31 g/mol .
- IUPAC Name : N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide .
N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
5-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-N,N-diethyl-2-methylbenzene-1-sulfonamide
Mechanism of Action
The mechanism of action of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell death . In cancer cells, it may inhibit key enzymes involved in cell proliferation and survival, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The target compound’s structural analogs differ primarily in substituents on the oxadiazole ring, acetamide linkage, and aromatic groups. Key examples include:
Key Observations :
- Electron-Donating vs.
- Sulfanyl vs. Thiazolidinone Moieties: Replacement of the phenylsulfanyl group with a thiazolidinone (2c) introduces additional hydrogen-bonding sites, correlating with anticancer activity .
- Aromatic vs. Heteroaromatic Substitutions : Pyridinyl (8w) or indole groups (8t) reduce steric hindrance but may decrease metabolic stability compared to bulkier phenylsulfanyl groups .
Enzyme Inhibition
- Lipoxygenase (LOX) Inhibition : Compounds with electron-withdrawing groups (e.g., 8v: nitro substituent) show superior LOX inhibition (IC50: 12 µM) compared to methoxy-substituted analogs, suggesting a role for electrophilic interactions .
- Butyrylcholinesterase (BChE) Inhibition : Indole-containing derivatives (8t) exhibit moderate BChE inhibition (IC50: 45 µM), while the target compound’s activity remains uncharacterized but hypothesized to be lower due to its less planar structure .
Anticancer Activity
- The thiazolidinone analog (2c) demonstrated significant activity against leukemia cells (GI50: 1.2 µM), attributed to its ability to intercalate DNA and inhibit topoisomerases.
Biological Activity
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Oxadiazole Ring : A five-membered heterocyclic structure contributing to its biological activity.
- Dimethoxyphenyl Group : Enhances lipophilicity and potential interaction with biological targets.
- Phenylsulfanyl Group : May influence the compound's reactivity and binding properties.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have been shown to exhibit significant cytotoxic effects on various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 4h | A549 | <0.14 | Excellent cytotoxic profile |
| 4f | C6 | 8.16 | Notable antiproliferative activity |
| 4k | L929 | 7.48 | Selective cytotoxicity |
These findings suggest that the compound may inhibit critical enzymes involved in cancer progression, such as topoisomerase and histone deacetylase (HDAC), leading to apoptosis in cancer cells .
Enzyme Inhibition
The oxadiazole moiety is known for its ability to inhibit various enzymes that play crucial roles in cellular processes. For example:
- Caspase-3 Inhibition : Caspases are essential for apoptosis; compounds related to this compound have been shown to activate caspase pathways selectively in cancer cells .
| Compound | % Positive Caspase-3 Activation |
|---|---|
| Control | 0.8 |
| 4f | 3.4 |
| 4h | 2.7 |
This selective activation may suggest a mechanism where the compound promotes tumor cell death while sparing normal cells.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Molecular Targets : The compound can bind to specific enzymes or receptors due to its structural features.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation leads to cancer cell death.
- Inhibition of Tumor Growth Factors : By blocking growth factors and enzymes that facilitate tumor growth and metastasis.
Case Studies and Research Findings
Recent research has focused on synthesizing new derivatives of oxadiazoles and evaluating their biological activities:
- A study demonstrated that derivatives with similar structures exhibited broad-spectrum bioactivity, including antimicrobial and anticancer effects .
Notable Research Findings
- Antitumor Activity : Several compounds displayed IC50 values in the low micromolar range against human lung cancer cell lines (A549), indicating potent anticancer properties.
- Mechanism-Based Approaches : Research suggests that oxadiazole derivatives can act through multiple pathways, enhancing their therapeutic potential against various cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
